6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
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Overview
Description
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a phenyl ring
Preparation Methods
The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Formation of the Carbothioamide Group:
Chemical Reactions Analysis
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or phenoxy groups under suitable conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Scientific Research Applications
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with NMDA receptors. The compound acts as a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors, enhancing receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . This modulation is dependent on specific residues in the receptor subunits and the linker between the N-terminal domain and the agonist-binding domain.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide include:
CIQ (3-chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]-methanone: This compound also acts as a positive allosteric modulator of NMDA receptors and shares a similar isoquinoline core structure.
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide:
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-29-20-9-11-21(12-10-20)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-28(23)26(33)27-19-7-5-4-6-8-19/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDQCUOOKUUTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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